Benzyl 2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxylate
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Overview
Description
Benzyl 2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is of interest in various fields of scientific research due to its potential applications in chemistry, biology, and medicine. The spirocyclic framework provides a rigid and conformationally restricted structure, which can be advantageous in drug design and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxylate typically involves the formation of the spirocyclic ring system followed by functionalization of the carboxylate group. One common synthetic route includes the cyclization of a suitable precursor under specific conditions to form the spirocyclic core. For example, the reduction of a nitrile intermediate with lithium aluminum hydride can furnish the primary amine, which then undergoes cyclization to form the desired spirocyclic compound .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize automated systems for reaction monitoring and purification, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents onto the spirocyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products .
Scientific Research Applications
Benzyl 2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its rigid spirocyclic structure makes it valuable in the design of new chemical entities.
Biology: In biological research, the compound can be used to study the effects of spirocyclic structures on biological systems. It may serve as a probe or ligand in various assays.
Medicine: The compound’s unique structure makes it a potential candidate for drug development. It can be explored for its pharmacological properties and potential therapeutic applications.
Mechanism of Action
The mechanism of action of Benzyl 2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure may allow the compound to bind selectively to certain proteins or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzyl 2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxylate include other spirocyclic compounds such as:
- Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
- N-[4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)cyclohexyl]-5-(tetrahydro-2H-pyran-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Tert-butyl 6-[5-[(3-cyano-4-pyridyl)methoxy]pyrimidin-2-yl]-2,6-diazaspiro[3.3]heptane-2-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the benzyl group. This unique structure can impart distinct chemical and biological properties, making it valuable for various applications. The rigidity and conformational restriction of the spirocyclic core also contribute to its uniqueness compared to other similar compounds .
Properties
IUPAC Name |
benzyl 2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-11-6-13(14-11)8-15(9-13)12(17)18-7-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJYKQVYJQGJLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC12CN(C2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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